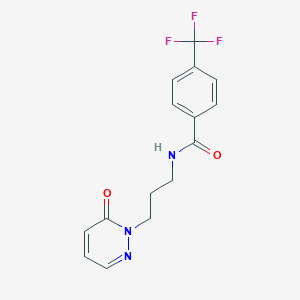

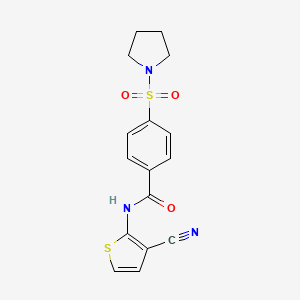

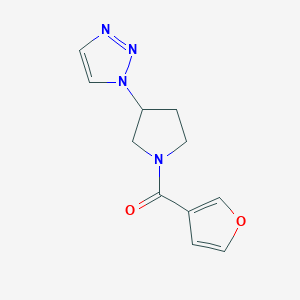

![molecular formula C11H17N3O2S B2667997 tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2248273-11-0](/img/structure/B2667997.png)

tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a complex organic molecule. It likely contains a pyrazolo[1,5-a]pyrazine core, which is a type of fused heterocyclic structure containing nitrogen atoms . These types of structures are often found in various pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions . These reactions involve combining three or more different starting materials in a single reaction flask to generate a complex product .Scientific Research Applications

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. The reaction of these intermediates with alkyl hydrazines results in mixtures of isomeric pyrazoles. This study demonstrates the feasibility of synthesizing fluorinated pyrazole-4-carboxylic acids on a multigram scale, showcasing the synthetic utility of tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives in preparing biologically active compounds with fluorine substituents (Iminov et al., 2015).

Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

The reactivity of this compound derivatives under various conditions has been explored. The study reported the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from related compounds, providing insight into the reactivity and potential for generating compounds with novel biological activities (Mironovich & Shcherbinin, 2014).

Ugi Reaction Utilization

Tert-Butyl amides from Ugi multi-component reactions (MCR) involving tert-butyl isocyanide show promising cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions. This reaction highlights the innovative use of tert-butyl derivatives in synthesizing complex heterocyclic compounds that might have pharmacological importance (Nikulnikov et al., 2009).

Substituted Pyrazinecarboxamides Synthesis and Evaluation

The synthesis of substituted pyrazinecarboxamides from this compound derivatives and their biological evaluation underline the compound's potential as a precursor for developing anti-mycobacterial and antifungal agents. This research underscores the versatility of tert-butyl 3-mercapto derivatives in medicinal chemistry (Doležal et al., 2006).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

The study of pyrazole derivatives, including this compound analogs, as potential inhibitors of photosynthetic electron transport offers insights into their application in developing new herbicides. These compounds demonstrate the capacity to interfere with photosynthesis, highlighting their potential utility in agricultural chemistry (Vicentini et al., 2005).

properties

IUPAC Name |

tert-butyl 3-sulfanyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-4-5-14-8(7-13)9(17)6-12-14/h6,17H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFEDHFMADMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

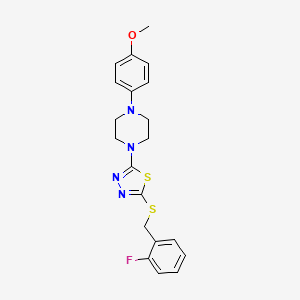

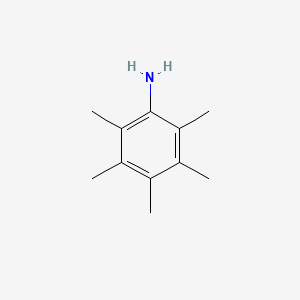

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)

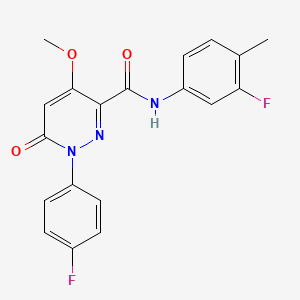

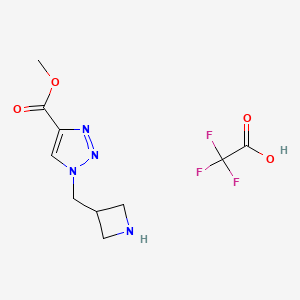

![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

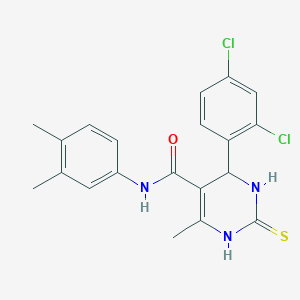

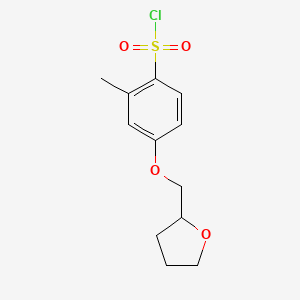

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)